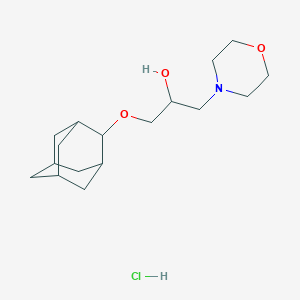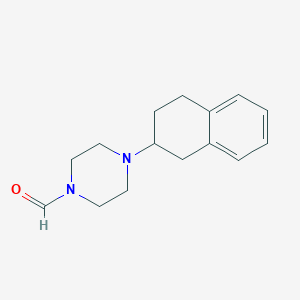
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde, also known as THN-ALD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This activation leads to an increase in dopamine release, which can have a range of effects on the body, including improved motor function, pain relief, and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde can have a range of biochemical and physiological effects on the body, including increased dopamine release, improved motor function, pain relief, and reduced inflammation. It has also been shown to have a low toxicity profile, which makes it a potential candidate for further research and development.
实验室实验的优点和局限性
One of the main advantages of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is its high affinity for dopamine receptors, which makes it a potential candidate for the treatment of neurological disorders. Additionally, its low toxicity profile makes it a safe compound to use in lab experiments. However, one of the limitations of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are a number of potential future directions for 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde research. One area of focus could be on developing new synthetic methods for the compound that improve its solubility in water. Additionally, further research could be conducted on the potential therapeutic applications of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde in the treatment of neurological disorders, pain, and inflammation. Other potential future directions could include investigating the potential use of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde in combination with other drugs or as a tool for studying dopamine receptor function in the brain.
In conclusion, 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde is a promising compound that has gained attention in scientific research due to its potential therapeutic properties. Its high affinity for dopamine receptors and low toxicity profile make it a potential candidate for the treatment of neurological disorders, pain, and inflammation. Further research is needed to fully understand the potential applications of 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde and to develop new synthetic methods that improve its solubility in water.
合成方法
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde can be synthesized using a multi-step process that involves the reaction of naphthalene with piperazine followed by a series of chemical reactions. This process yields a white crystalline powder that is soluble in organic solvents.
科学研究应用
4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for dopamine receptors, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, 4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinecarbaldehyde has been studied for its potential as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-12-16-7-9-17(10-8-16)15-6-5-13-3-1-2-4-14(13)11-15/h1-4,12,15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDMUBLXWGIOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

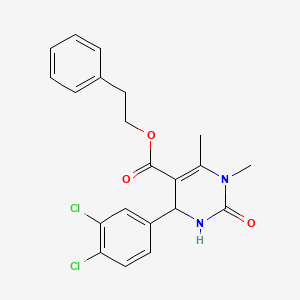
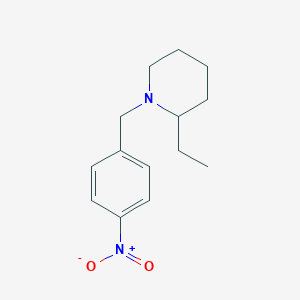
![4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)
![3-(4-bromophenyl)-5-(3,4-dimethylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4956030.png)
![4-{[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}benzoic acid](/img/structure/B4956031.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![2-(1-{1-[(6-methoxy-3-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B4956065.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)

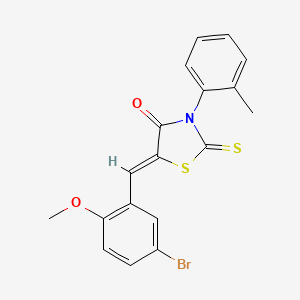
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B4956100.png)
